2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester
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Overview
Description
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester is an organic compound characterized by its complex structure, which includes a cyclohexene ring, a carboxylic acid group, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester typically involves the esterification of 2-Cyclohexene-1-octanoic acid with dodecyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with enzymes or receptors in biological systems. The cyclohexene ring and alkyl chain contribute to the compound’s hydrophobic interactions and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester
- 2-Cyclohexene-1-octanoic acid, 6-(ethoxycarbonyl)-4-hexyl-, methyl ester
- 2-Cyclohexene-1-octanoic acid, 5-acetyl-4-hexyl-, methyl ester
Uniqueness
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester is unique due to its specific ester group and long alkyl chain, which confer distinct physical and chemical properties. These features make it particularly useful in applications requiring hydrophobic interactions and membrane permeability.
Properties
CAS No. |
72258-29-8 |
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Molecular Formula |
C33H60O4 |
Molecular Weight |
520.8 g/mol |
IUPAC Name |
8-[(1S,4R,5S)-5-dodecoxycarbonyl-4-hexylcyclohex-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C33H60O4/c1-3-5-7-9-10-11-12-13-17-21-27-37-33(36)31-28-29(22-18-15-14-16-20-24-32(34)35)25-26-30(31)23-19-8-6-4-2/h25-26,29-31H,3-24,27-28H2,1-2H3,(H,34,35)/t29-,30-,31+/m1/s1 |
InChI Key |
IUGCSZUKBPGZQE-OLUZHXLYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H]1C[C@@H](C=C[C@H]1CCCCCC)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CC(C=CC1CCCCCC)CCCCCCCC(=O)O |
Origin of Product |
United States |
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